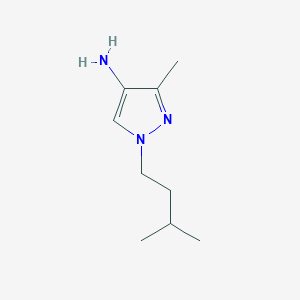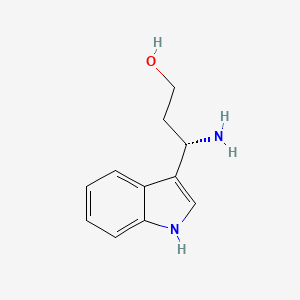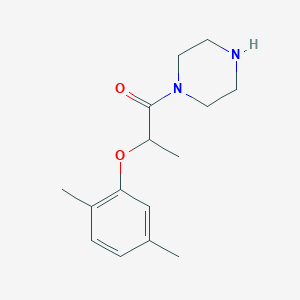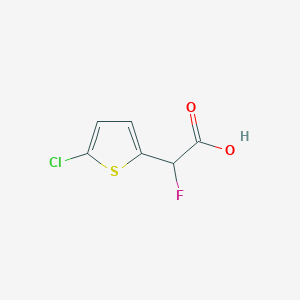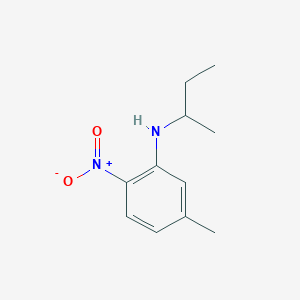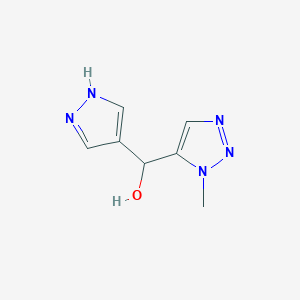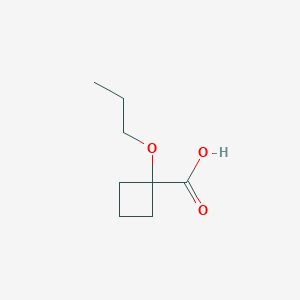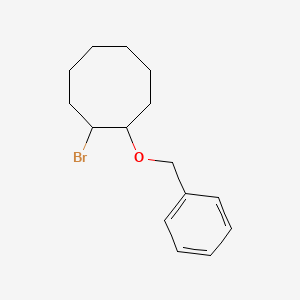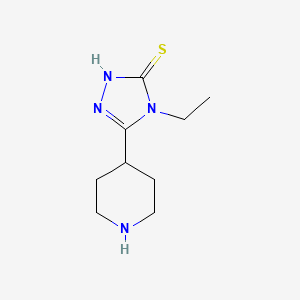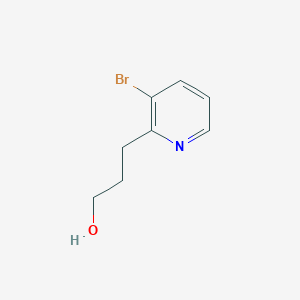![molecular formula C9H9N3O2 B13072995 6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an amino group and a carboxylic acid group in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with an appropriate alkyne. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrimidine derivative is reacted with but-3-yn-2-ylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro-pyrimidine derivatives, while reduction of the carboxylic acid group can produce pyrimidine alcohols or aldehydes.
Aplicaciones Científicas De Investigación
6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile chemical reactivity.
Mecanismo De Acción
The mechanism of action of 6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary, but often include key enzymes or receptors involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-4-pyrimidinecarboxylic acid: Similar structure but lacks the alkyne group.
4-Amino-2-pyrimidinecarboxylic acid: Similar structure but with different positioning of functional groups.
2-Amino-6-methylpyrimidine-4-carboxylic acid: Contains a methyl group instead of an alkyne.
Uniqueness
6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of the but-3-yn-2-yl group, which imparts distinct chemical reactivity and potential for forming complex molecular structures
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
6-(but-3-yn-2-ylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-3-6(2)12-8-4-7(9(13)14)10-5-11-8/h1,4-6H,2H3,(H,13,14)(H,10,11,12) |
Clave InChI |
OOUNOXKYWYRULG-UHFFFAOYSA-N |
SMILES canónico |
CC(C#C)NC1=NC=NC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


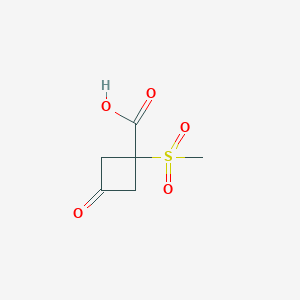
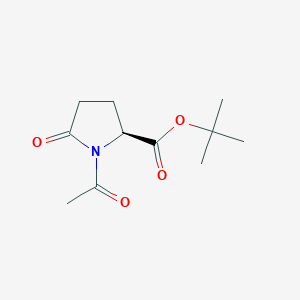
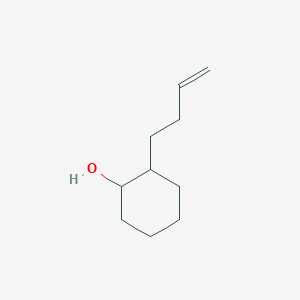
![1-{Bicyclo[2.2.2]octan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13072967.png)
